3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide
Overview
Description
3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound featuring an oxazole ring, a piperidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting with the formation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the oxolane ring through further substitution or addition reactions. The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction of the piperidine ring can produce piperidine derivatives.
Scientific Research Applications
3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and oxolane rings can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as oxazolone and oxazolidinone share the oxazole ring structure.
Piperidine Derivatives: Compounds like piperidine and piperazine have similar piperidine rings.
Oxolane Derivatives: Compounds such as tetrahydrofuran (THF) contain the oxolane ring.
Uniqueness
3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide is unique due to the combination of these three distinct ring systems in a single molecule. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c21-17(18-12-16-2-1-10-22-16)4-3-14-5-8-20(9-6-14)13-15-7-11-23-19-15/h7,11,14,16H,1-6,8-10,12-13H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBDZBHOLAPOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2CCN(CC2)CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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